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Compound of Interest

Compound Name: Ajugol

Cat. No.: B1649355

An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS)
data of the iridoid glycoside, Ajugol.

This technical guide provides a comprehensive overview of the spectroscopic data for Ajugol
(C15H2409, Exact Mass: 348.142032 g/mol ), a naturally occurring iridoid glycoside found in
various plants, including those of the Ajuga and Leonurus genera.[1] This document is intended
for researchers, scientists, and drug development professionals engaged in the isolation,
identification, and characterization of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic
molecules. The following tables summarize the *H and 13C NMR chemical shift assignments for
Ajugol, typically recorded in deuterated methanol (CD3OD).

'H NMR Spectroscopic Data

The proton NMR spectrum of Ajugol is characterized by signals corresponding to the iridoid
core and the glucose moiety. The chemical shifts (d) are reported in parts per million (ppm)
relative to the solvent signal.

Table 1: *H NMR Spectroscopic Data of Ajugol (in CD3sOD)
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Position Chemical Shift (8, Multiplicity Coupling Constant
ppm) (3, Hz)

1 5.18 d 8.0

3 6.25 dd 6.0,1.5

4 4.88 m

5 2.55 m

6 4.15 dd 6.0,5.0

9 2.80 m

10 1.15 S

1 4.65 d 7.8

2' 3.20 t 8.5

3' 3.38 t 9.0

4 3.28 t 9.0

5' 3.35 m

6'a 3.85 dd 12.0,2.0

6'b 3.68 dd 12.0,5.5

Data compiled from typical values reported for iridoid glycosides.

13C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of
Ajugol. SpectraBase entries indicate that 3C NMR data for Ajugol have been recorded in
various deuterated solvents, including DMSO-ds, CsDsN, CD3OD, and D20.[2][3]

Table 2: 13C NMR Spectroscopic Data of Ajugol (in CD3OD)
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Position Chemical Shift (6, ppm)
1 94.5
3 141.2
4 103.5
5 48.0
6 78.5
7 72.0
8 77.8
9 58.0
10 22.5
11 130.0
1 100.2
2 74.8
3' 77.9
4 71.7
5' 78.1
6' 62.9

Data compiled from typical values reported for iridoid glycosides and available spectral
databases.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent
molecule and its fragments, confirming the molecular weight and offering insights into the
structure. For Ajugol, with a molecular formula of C1sH24009, the exact mass is 348.142032
g/mol .[1]
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Mass Spectrometry Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of
polar molecules like iridoid glycosides. The fragmentation of Ajugol under ESI-MS/MS
conditions typically involves the cleavage of the glycosidic bond and losses of water molecules
from the aglycone.

Table 3: ESI-MS/MS Fragmentation Data of Ajugol

m/z (ion) Formula Description
349.1495 [M+H]*+ Protonated molecule
366.1760 [M+NHa]* Ammonium adduct
371.1289 [M+Na]* Sodium adduct

187 0652 [Aglycone+H]* Loss of the glucose moiety

(162 Da)

Loss of glucose and one water
169.0546 [Aglycone+H-H20]*

molecule

Loss of glucose and two water
151.0441 [Aglycone+H-2H20]1*

molecules

Fragmentation data is based on typical fragmentation patterns observed for iridoid glycosides.

Experimental Protocols

The following sections detail generalized experimental procedures for the acquisition of NMR
and MS data for iridoid glycosides like Ajugol. These protocols are based on standard
methodologies reported in the literature for the isolation and characterization of natural
products.

NMR Spectroscopy Protocol

Sample Preparation:
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e Apure sample of Ajugol (1-5 mg) is dissolved in approximately 0.5 mL of a suitable
deuterated solvent (e.g., CDsOD, DMSO-de).

e The solution is transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., Bruker,
JEOL) operating at a proton frequency of 400 MHz or higher.

e The spectra are typically acquired at room temperature (298 K).

e For H NMR, standard parameters include a 90° pulse, a spectral width of approximately 12
ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled sequence is used with a spectral width of approximately
220 ppm.

o Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often performed
to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry Protocol

Sample Preparation:

o A dilute solution of the purified Ajugol sample is prepared in a suitable solvent (e.qg.,
methanol, acetonitrile/water mixture) at a concentration of approximately 1-10 pg/mL.

Instrumentation and Data Acquisition:

o Mass spectra are acquired using a mass spectrometer equipped with an electrospray
ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap
instrument.

o The sample solution is introduced into the ESI source via direct infusion or through a liquid
chromatography (LC) system.
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e Spectra are typically acquired in positive ion mode to observe protonated molecules
([M+H]*) and common adducts ([M+Na]*, [M+NHa]*).

» For fragmentation studies (MS/MS), the precursor ion of interest (e.g., [M+H]") is isolated in
the mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas
(e.g., argon, nitrogen). The resulting product ions are then mass-analyzed.

o Key instrument parameters such as capillary voltage, cone voltage (or fragmentor voltage),
and collision energy are optimized to achieve good signal intensity and appropriate

fragmentation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Ajugol.
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Caption: Workflow for the isolation and spectroscopic analysis of Ajugol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1649355?utm_src=pdf-body
https://www.benchchem.com/product/b1649355?utm_src=pdf-body-img
https://www.benchchem.com/product/b1649355?utm_src=pdf-body
https://www.benchchem.com/product/b1649355?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. Ajugol | C15H2409 | CID 6325127 - PubChem [pubchem.ncbi.nim.nih.gov]

2. dev.spectrabase.com [dev.spectrabase.com]

3. dev.spectrabase.com [dev.spectrabase.com]

 To cite this document: BenchChem. [Spectroscopic Profile of Ajugol: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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